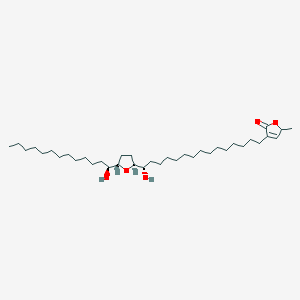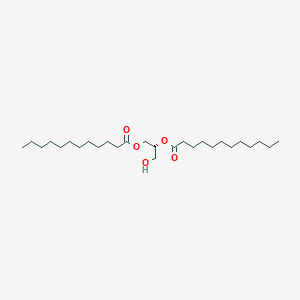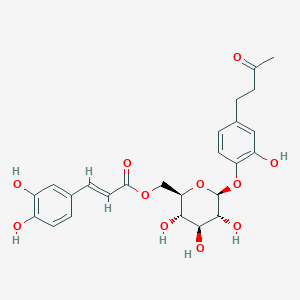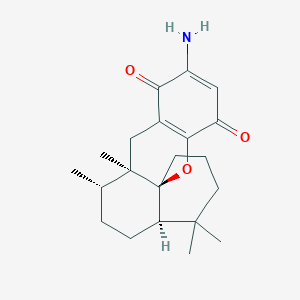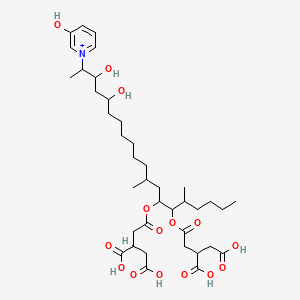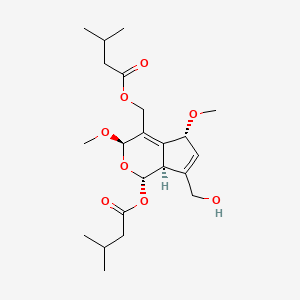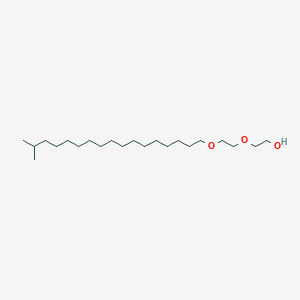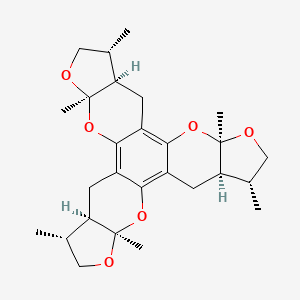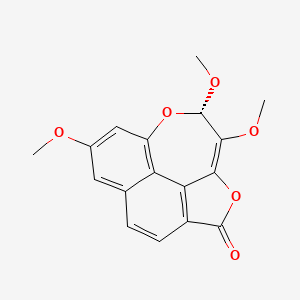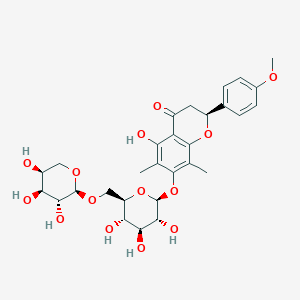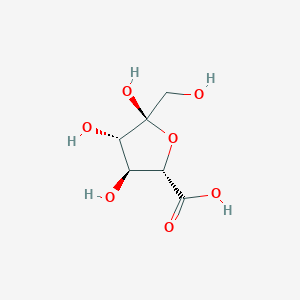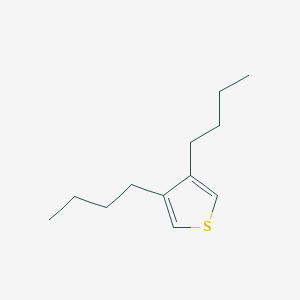![molecular formula C20H16O4 B1250623 Calix[4]furan](/img/structure/B1250623.png)
Calix[4]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calix[4]furan is a calixfuran.
Applications De Recherche Scientifique
Host-Guest Chemistry : Calix[6]pyrrole and hybrid calix[n]furan[m]pyrroles have been synthesized, showing notable host-guest chemistry towards various anions like halogen ions, dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide (Cafeo et al., 2002).
Macrocyclic Transformation : The conversion of macrocyclic furans into isothiazoles has been achieved, marking the first synthesis of calixhetarenes with more than one heteroatom in the constituent rings (Guillard et al., 2002).
Synthesis of Novel Calix Frames : An expedient synthesis of new calix frames, including calix[4]pyrroles and tetraoxaquaterenes, has been developed, demonstrating the potential for large-scale synthesis and application in complex chemical compounds (Nayak & Banerji, 2014).
Ligand for Transition Metals : Calixfurans have been utilized to create novel heterocyclophanes with the ability to act as ligands for transition metals, highlighting their potential in coordination chemistry and metal complexation (Cafeo et al., 2004).
Ion-pair Ligands : Strapped calix[2]furan[4]pyrroles have been studied for their capability to act as ion-pair ligands towards fluoride salts, indicating their applicability in ion recognition and sensing (Cafeo et al., 2006).
Anion-selective Electrode Material : Calix[2]furano[2]pyrrole and related compounds have been investigated as neutral carriers for silver-selective polymeric membrane electrodes, showing promising results for Ag+ ion selectivity (Lim et al., 2002).
Propriétés
Nom du produit |
Calix[4]furan |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene |
InChI |
InChI=1S/C20H16O4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8H,9-12H2 |
Clé InChI |
LFSWIAPTBBGRDH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=C(O2)CC3=CC=C(O3)CC4=CC=C(O4)CC5=CC=C1O5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
